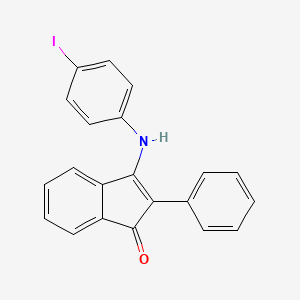

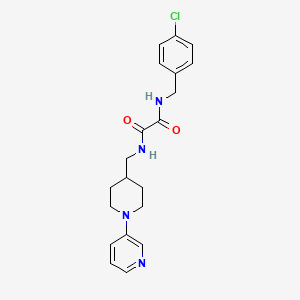

3-((4-Iodophenyl)amino)-2-phenylinden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoinformatics and Biological Activity Prediction

3-((4-Iodophenyl)amino)-2-phenylinden-1-one: and its derivatives have been investigated using chemoinformatics tools. Although traditional methods like ChemSpider, chemical structure lookup services (CSLS), and chemical similarity assessment (Integrity and SuperPred) did not yield useful hints regarding biological activity, machine learning approaches (such as prediction of activity spectra for substances, PASS) predicted potential activities. These predictions can guide further experimental investigations .

Antibacterial and Antifungal Properties

While the compound’s chemical class is known for antibacterial and antifungal activity, in vitro studies did not reveal significant antimicrobial action for 3-((4-Iodophenyl)amino)-2-phenylinden-1-one . This aligns with the computational predictions. However, it’s essential to explore other related compounds and assess their potential in this context .

Genetic Code Expansion (GCE) and Protein Functionality

Considering the compound’s structure, it might be interesting to explore its use in genetic code expansion (GCE). GCE enables the incorporation of noncanonical amino acids (ncAAs) into proteins, expanding their functionalities. Investigating whether 3-((4-Iodophenyl)amino)-2-phenylinden-1-one can serve as an ncAA could be valuable for protein engineering .

Chalcone Derivatives and Antibacterial Activity

The chalcone derivative (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one demonstrated good antibacterial activity against Staphylococcus aureus. Exploring similar derivatives based on the core structure of 3-((4-Iodophenyl)amino)-2-phenylinden-1-one may reveal additional antibacterial potential .

Drug Discovery and Novel Compounds

Academic organic chemistry studies play a crucial role in drug discovery. The novelty and diversity of designed and synthesized compounds, including 3-((4-Iodophenyl)amino)-2-phenylinden-1-one , contribute to this field. Practical utilization, however, faces limitations due to the challenges in assaying biological activities .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-iodo-l-phenylalanine, have been shown to interact with targets like dipeptidyl peptidase 4 in humans . These targets play crucial roles in various biological processes, including protein degradation and signal transduction .

Mode of Action

This can result in alterations in cellular processes, such as signal transduction or protein degradation .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to protein degradation and signal transduction .

Result of Action

Based on the known targets of similar compounds, it can be inferred that the compound may influence cellular processes such as signal transduction or protein degradation .

Propriétés

IUPAC Name |

3-(4-iodoanilino)-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14INO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWACDCWBBOYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Iodophenyl)amino)-2-phenylinden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)

![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)

![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)

![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)